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Uprosertib has been studied as both a monotherapy and in combination with other agents. The clinical

findings, along with promising data from high-throughput screening platforms, are summarized below.

Cancer Type
Trial Phase /
Study Type

Regimen Key Findings
Source /
Context

Metastatic
Triple-Negative
Breast Cancer
(mTNBC)

Phase II

Clinical Trial
[1]

Trametinib (MEKi) -

> Trametinib +
Uprosertib at

progression

Limited efficacy with

monotherapy; combination
showed numerically greater

objective responses (15.8%
vs 5.4%) but no PFS

difference [1].

Endometrial
Cancer

Phase I

Clinical Trial
[2]

Trametinib +

Uprosertib

Under development;

Likelihood of Approval
benchmark provided [2].

Colorectal
Cancer (CRC)

Preclinical
(Patient-

derived
models) [3] [4]

Uprosertib +
Everolimus

(mTORi)

Promising synergy identified
in high-throughput screening

of patient-derived cells,
suggesting a potential

combination strategy [3] [4].
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Cancer Type
Trial Phase /
Study Type

Regimen Key Findings
Source /
Context

Various Cancers Multiple Early-

Phase Trials
[5]

Monotherapy and

Combinations

Studied in melanoma, multiple

myeloma, acute myeloid
leukemia, and other solid

tumors [5].

Mechanism of Action and Signaling Pathway

Uprosertib inhibits the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell survival,

proliferation, and metabolism [6].
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Figure 1: PI3K/AKT/mTOR signaling pathway and Uprosertib's mechanism. Uprosertib inhibits active AKT.

Lactic acidosis can confer resistance by providing an alternative energy source.

Experimental Insights into Resistance Mechanisms

A key resistance mechanism to Uprosertib involves metabolic adaptation under lactic acidosis, a common

feature of the tumor microenvironment [7].

Experimental Model: The study used HCT116 and LS174T colon cancer cells, gradually adapted to

physiological lactate concentrations (0-20 mM) to mimic the tumor microenvironment [7].
Resistance Phenotype: In the presence of lactic acid, cells showed significantly increased survival

and reduced apoptosis upon Uprosertib treatment, confirming induced resistance [7].
Mechanistic Investigations: Despite effective Akt signaling inhibition, resistant cells maintained

mitochondrial respiration by importing lactate via Monocarboxylate Transporters (MCTs) and using it
as a fuel in the TCA cycle [7].

Reversing Resistance: Co-treatment with an MCT inhibitor or an Oxidative Phosphorylation
(OXPHOS) inhibitor was sufficient to re-sensitize the cancer cells to Uprosertib-induced apoptosis

[7].

The experimental workflow for investigating this resistance is outlined below.
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1. Induce Resistance
Culture cancer cells (HCT116, LS174T)

with lactic acid (0-20 mM)

2. Treat with Uprosertib

3. Assess Phenotype
Cell survival (SRB assay)

Apoptosis (Caspase 3/7 assay)

4. Analyze Metabolism
Lactate carbon incorporation

(Stable isotope labeling)
Oxygen consumption (Respiration)

5. Reverse Resistance
Co-inhibit MCT or OXPHOS

Click to download full resolution via product page

Figure 2: Experimental workflow for studying lactic acidosis-induced Uprosertib resistance.

Future Directions and Conclusions

Research continues to explore Uprosertib's potential through intelligent combination strategies.

Overcoming Resistance: Targeting lactate transport or mitochondrial metabolism presents a viable

strategy to overcome microenvironment-driven resistance [7].
Synergistic Combinations: Preclinical data strongly support the synergistic combination of AKT and

mTOR inhibition (e.g., with everolimus) in Colorectal Cancer, a finding revealed using more
physiologically relevant patient-derived models [3] [4].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s548425?utm_src=pdf-body-img
https://www.smolecule.com/products/s548425?utm_src=pdf-body
https://www.smolecule.com/products/s548425?utm_src=pdf-body
https://www.nature.com/articles/s41416-020-0777-y?error=cookies_not_supported
https://ryvu.com/press-release/ryvu-announces-publication-of-novel-target-discovery-data-in-colorectal-cancer-from-the-onco-prime-platform
https://www.nature.com/articles/s41598-025-08649-0
https://www.smolecule.com/products/s548425?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Biomarker Development: Clinical studies highlight the need for predictive biomarkers. In mTNBC

trials, early clearance of circulating tumor DNA (ctDNA) was associated with improved outcomes,
suggesting its potential as an early response marker [1].

In summary, while the clinical development of Uprosertib has faced challenges, its future likely depends on

biomarker-driven patient selection and rational combinations targeting both primary oncogenic signaling and

adaptive resistance pathways.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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